N-[2-Amino-4-bromo-5-(trifluoromethyl)phenyl]-acetamide
Description
Properties
IUPAC Name |
N-[2-amino-4-bromo-5-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3N2O/c1-4(16)15-8-2-5(9(11,12)13)6(10)3-7(8)14/h2-3H,14H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFFIUMYQUMQVNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C(=C1)C(F)(F)F)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90678893 | |
| Record name | N-[2-Amino-4-bromo-5-(trifluoromethyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90678893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157554-73-9 | |
| Record name | N-[2-Amino-4-bromo-5-(trifluoromethyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90678893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-Amino-4-bromo-5-(trifluoromethyl)phenyl]-acetamide typically involves multiple steps. One common method includes the following steps:
Nitration: The starting material undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group.
Bromination: Bromine is introduced to the aromatic ring.
Acetylation: Finally, the amino group is acetylated to form the acetamide.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using similar steps but optimized for higher yields and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[2-Amino-4-bromo-5-(trifluoromethyl)phenyl]-acetamide can undergo various chemical reactions, including:
Electrophilic Substitution: Due to the presence of the trifluoromethyl group, the compound can participate in electrophilic aromatic substitution reactions.
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles in nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used.
Nucleophilic Substitution: Common nucleophiles include hydroxide ions, alkoxide ions, and amines.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like hydrogen gas can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aniline derivative, while oxidation of the amino group can produce a nitro compound.
Scientific Research Applications
N-[2-Amino-4-bromo-5-(trifluoromethyl)phenyl]-acetamide has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Its potential therapeutic properties are explored in drug development, particularly for targeting specific enzymes or receptors.
Industry: The compound is used in the development of agrochemicals and materials with specialized properties
Mechanism of Action
The mechanism by which N-[2-Amino-4-bromo-5-(trifluoromethyl)phenyl]-acetamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, while the amino and bromine groups facilitate specific interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparative Data Table
*Calculated based on molecular formula.
Research Findings and Implications
- Synthetic Efficiency : Microwave-assisted synthesis (e.g., 78% yield for pyridine-thioether analog ) outperforms traditional methods (e.g., 19% yield for benzothiazole derivatives ).
- Biological Activity: Amino and trifluoromethyl groups in the target compound may synergize for enhanced receptor binding, contrasting with chloro/methyl analogs .
- Solubility Trends: Trifluoromethyl and bromo groups reduce aqueous solubility, but the amino group mitigates this effect in the target compound .
Biological Activity
N-[2-Amino-4-bromo-5-(trifluoromethyl)phenyl]-acetamide is a compound of significant interest in pharmacology and medicinal chemistry due to its diverse biological activities. This article explores the compound's mechanisms of action, biochemical properties, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 297.07 g/mol. The presence of a trifluoromethyl group enhances its lipophilicity, potentially influencing its biological interactions and pharmacokinetics.
The compound exhibits multiple mechanisms of action, primarily through interactions with various enzymes and receptors:
- Enzyme Inhibition : It can act as an inhibitor or activator depending on the target enzyme. For instance, it has been shown to inhibit certain kinases involved in cell signaling pathways, which can lead to altered gene expression and cellular metabolism.
- Cell Signaling Modulation : The trifluoromethyl group contributes to the compound's ability to influence cell signaling pathways, impacting processes such as proliferation and apoptosis.
Biological Activities
This compound has been associated with several biological activities:
- Anticancer Activity : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For example, it showed significant activity against colon carcinoma HCT-15 cells with IC50 values less than those of standard chemotherapeutics like doxorubicin .
- Antimicrobial Properties : The compound has demonstrated potential antimicrobial activity, particularly against Gram-positive and Gram-negative bacteria. Its structural features allow it to disrupt bacterial cell membranes effectively .
- Anti-inflammatory Effects : Research indicates that the compound may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by excessive inflammation.
Case Study 1: Anticancer Screening
A study conducted on multicellular spheroids revealed that this compound was identified as a novel anticancer agent through high-throughput screening methods. The compound exhibited potent cytotoxicity against various tumor cell lines, suggesting its potential as a lead compound for further development in cancer therapy .
Case Study 2: Antimicrobial Activity Assessment
Another investigation assessed the antimicrobial efficacy of this compound against a panel of bacterial strains. The results indicated that it possesses comparable activity to established antibiotics, highlighting its potential utility in treating bacterial infections .
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound indicates good absorption characteristics due to its lipophilic nature. However, toxicity studies have shown that at higher concentrations, the compound can cause significant tissue damage, emphasizing the need for careful dosage considerations in therapeutic applications.
Q & A
Q. Reference Table :
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| Bromination | NBS, DCM, 0°C | 65–70 | 90 | |
| Acetylation | Acetyl chloride, pyridine, 0–5°C | 80–85 | 95 | |
| Purification | DCM/ethyl acetate (3:1) | – | >95 |
Basic Question: How can spectroscopic techniques (NMR, MS) confirm the structure of this compound, and what are the critical spectral markers?
Answer:
- ¹H NMR :
- ¹³C NMR :
- Mass Spectrometry (HRMS-ESI) :
Note : Contaminants like de-brominated byproducts can be identified via absence of Br isotope patterns in MS .
Advanced Question: What strategies resolve contradictions in reported biological activity data for halogenated acetamide derivatives?
Answer:
Contradictions often arise from:
- Substituent positioning : The 4-bromo and 5-trifluoromethyl groups in the target compound may sterically hinder enzyme binding compared to analogs with substituents at other positions (e.g., 2-chloro vs. 4-chloro derivatives) .
- Assay conditions : Variations in cell lines (e.g., HEK293 vs. HeLa) or buffer pH can alter IC₅₀ values. For example, trifluoromethyl groups enhance lipophilicity, improving membrane permeability in neutral buffers but reducing solubility in acidic media .
- Data normalization : Internal controls (e.g., β-galactosidase assays) mitigate false positives in enzyme inhibition studies .
Q. Methodological Recommendations :
- Compare analogs with systematic substituent variations (e.g., replacing Br with Cl or CF₃ with CH₃) .
- Use standardized assays (e.g., FRET-based kinase assays) with triplicate measurements .
Advanced Question: How does the substitution pattern (amino, bromo, trifluoromethyl) influence reactivity in nucleophilic aromatic substitution (NAS) reactions?
Answer:
- Amino group (NH₂) : Acts as an electron-donating group, activating the phenyl ring for NAS at the para position. However, steric hindrance from the bulky trifluoromethyl group may redirect substitution to the ortho position .
- Bromo group (Br) : A poor leaving group under mild conditions but facilitates Suzuki-Miyaura couplings when paired with Pd catalysts (e.g., Pd(PPh₃)₄) .
- Trifluoromethyl (CF₃) : Strong electron-withdrawing effect deactivates the ring, requiring harsher conditions (e.g., CuI/140°C) for cross-couplings .
Case Study :
In N-(2-Chloro-5-trifluoromethylphenyl)acetamide, CF₃ reduces NAS efficiency by 40% compared to non-CF₃ analogs, necessitating higher catalyst loadings .
Advanced Question: What computational approaches predict the binding affinity of this compound with kinase targets?
Answer:
- Docking simulations (AutoDock Vina) : Use crystal structures of kinases (e.g., EGFR PDB: 1M17) to model interactions. The trifluoromethyl group shows hydrophobic contacts with Leu788, while the acetamide NH forms hydrogen bonds with Thr790 .
- MD Simulations (GROMACS) : Simulate binding stability over 100 ns; RMSD < 2 Å indicates stable binding .
- QSAR Models : Correlate substituent electronegativity (e.g., Hammett σ values for Br, CF₃) with inhibitory activity .
Validation : Cross-check predictions with SPR (surface plasmon resonance) to measure real-time binding kinetics (ka/kd) .
Advanced Question: How can metabolic stability of this compound be assessed in preclinical studies?
Answer:
- In vitro assays :
- In silico tools : SwissADME predicts high gastrointestinal absorption (TPSA < 75 Ų) due to acetamide and CF₃ groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
